5-(Amino(phenyl)methyl)-N-cyclopropyl-3-methylpyridin-2-amine
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Overview
Description
5-(Amino(phenyl)methyl)-N-cyclopropyl-3-methylpyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a pyridine ring substituted with an amino group, a phenylmethyl group, and a cyclopropyl group. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Amino(phenyl)methyl)-N-cyclopropyl-3-methylpyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 3-methylpyridine and an appropriate aldehyde.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or primary amines.
Addition of the Phenylmethyl Group: The phenylmethyl group can be added through Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through cyclopropanation reactions using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Amino(phenyl)methyl)-N-cyclopropyl-3-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amino and phenylmethyl groups, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with Lewis acid catalysts for electrophilic substitution.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylmethyl derivatives.
Scientific Research Applications
5-(Amino(phenyl)methyl)-N-cyclopropyl-3-methylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 5-(Amino(phenyl)methyl)-N-cyclopropyl-3-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1MQ: A compound with similar structural features but different biological activities.
3-Aminopyrazole: Another heterocyclic amine with potential medicinal applications.
N-Cyclopropyl-3-methylpyridine: A structurally related compound with different functional groups.
Uniqueness
5-(Amino(phenyl)methyl)-N-cyclopropyl-3-methylpyridin-2-amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclopropyl group, in particular, adds to its stability and potential for diverse applications in medicinal chemistry and material science.
Biological Activity
5-(Amino(phenyl)methyl)-N-cyclopropyl-3-methylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C16H19N3
- Molecular Weight : 253.34 g/mol
- CAS Number : 1951444-89-5
The structure includes a pyridine ring with an amino(phenyl)methyl group and a cyclopropyl moiety, which may contribute to its biological activities by influencing receptor interactions and enzyme inhibition.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of Pyridine Derivative : Starting from commercially available pyridine derivatives.
- Introduction of Cyclopropyl Group : Using cyclopropyl halides or similar reagents.
- Amine Functionalization : The final step involves the introduction of the amino(phenyl)methyl group through reductive amination or a similar reaction.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) often ranging from 0.21 µM to higher values depending on the specific derivative tested .
Compound | Target Organism | MIC (µM) |
---|---|---|
This compound | Pseudomonas aeruginosa | 0.21 |
Similar Derivative | Escherichia coli | 0.21 |
Another Analog | Candida albicans | Varies |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes and receptors. Molecular docking studies suggest that it can bind effectively to targets involved in bacterial cell wall synthesis and DNA replication, such as DNA gyrase .
Case Studies
- Antibacterial Activity : A study evaluated several pyridine derivatives, including those similar to this compound, demonstrating significant antibacterial effects against clinical strains of bacteria like E. coli and Pseudomonas aeruginosa. The binding interactions were characterized by multiple hydrogen bonds and hydrophobic interactions, enhancing their effectiveness .
- Cytotoxicity Studies : In vitro assessments have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. For instance, one derivative significantly inhibited cell growth in MCF-7 breast cancer cells, indicating its potential as an anticancer agent .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound. Studies have indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles for related compounds, which could translate similarly for this compound due to structural similarities .
Properties
Molecular Formula |
C16H19N3 |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
5-[amino(phenyl)methyl]-N-cyclopropyl-3-methylpyridin-2-amine |
InChI |
InChI=1S/C16H19N3/c1-11-9-13(10-18-16(11)19-14-7-8-14)15(17)12-5-3-2-4-6-12/h2-6,9-10,14-15H,7-8,17H2,1H3,(H,18,19) |
InChI Key |
ZTGFDIXQJFEDRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC2CC2)C(C3=CC=CC=C3)N |
Origin of Product |
United States |
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